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Compound Name: Guibourtinidol

Cat. No.: B15215378

Guibourtinidol: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guibourtinidol is a flavan-3-ol, a type of flavonoid, that has been isolated from various plant
sources, including the heartwood of Cassia abbreviata.[1][2] As a member of the flavonoid
family, it is of interest to researchers for its potential biological activities, which may include
antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview
of the known physicochemical properties and spectral data for Guibourtinidol, compiled from
available scientific literature. It is intended to serve as a valuable resource for researchers and
professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of Guibourtinidol are summarized in the table
below. While some properties have been computationally predicted, experimental data for
melting point and solubility are not readily available in the current literature.
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Property Value Source

Molecular Formula C15H1404 PubChem[1]

Molecular Weight 258.27 g/mol PubChem[1]
(2R,3S)-2-(4-

IUPAC Name hydroxyphenyl)-3,4-dihydro- PubChem[1]
2H-chromene-3,7-diol
InChl=1S/C15H1404/c16-11-
4-1-9(2-5-11)15-13(18)7-10-3-

InChl 6-12(17)8-14(10)19-15/h1- PubChem[1]
6,8,13,15-
18H,7H2/t13-,15+/m0/s1
RHYGXRGFSFQNLC-

InChlKey PubChem[1]
DZGCQCFKSA-N
C1--INVALID-LINK--

SMILES 0)C3=CC=C(C=C3)0">C@@ PubChem[1]
HO

Melting Point Data not available

Solubility Data not available

Optical Rotation

Data not available

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation
of natural products. This section provides an overview of the expected spectral data for
Guibourtinidol based on its chemical class. While specific experimental spectra for
Guibourtinidol are not widely published, predicted data and typical spectral characteristics for
flavonoids are presented.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, aiding in the determination of its molecular weight and elemental composition.
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Adduct m/z (Predicted)
[M+H]* 259.09648
[M+Na]* 281.07842
[M-H]~ 257.08192
M+NHa4]* 276.12302

[

[M+K]* 297.05236
M+H-H20]+ 241.08646

[

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
detailed structure of organic molecules by providing information about the chemical
environment of individual atoms. Specific, experimentally determined *H and 3C NMR data for
Guibourtinidol are not available in the cited literature. However, databases provide predicted
spectral data for structurally related compounds.

IH NMR (Proton NMR): Provides information about the number, connectivity, and chemical
environment of hydrogen atoms in a molecule.

13C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of a molecule.
PubChem notes the availability of 13C NMR spectra, though the data is not directly displayed.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds containing chromophores, such as the aromatic rings
in flavonoids. Flavonoids typically exhibit two major absorption bands: Band | (300-380 nm)
and Band Il (240-285 nm).[3][4] The exact position and intensity of these bands can provide
clues about the specific substitution pattern of the flavonoid.

Experimental Protocols
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Detailed experimental protocols for the characterization of Guibourtinidol are not explicitly
available. However, this section outlines general and widely accepted methodologies for
determining the physicochemical and spectral properties of flavonoids.

Isolation and Purification

A general workflow for the isolation of flavonoids from a plant source is depicted below. This
process typically involves extraction, fractionation, and chromatographic purification.
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General Workflow for Flavonoid Isolation

Plant Material
(e.g., heartwood of Cassia abbreviata)

l

Extraction
(e.g., with methanol)

l

Crude Extract

l

Fractionation
(e.g., liquid-liquid partitioning)

l

Fractions of Varying Polarity

Chromatographic Purification
(e.g., Column Chromatography, HPLC)

Isolated Guibourtinidol
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Hypothesized Inhibition of NF-kB Pathway by Guibourtinidol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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